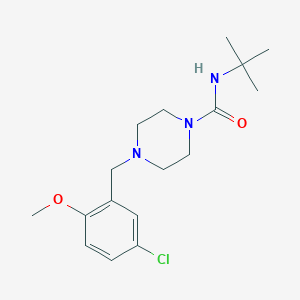

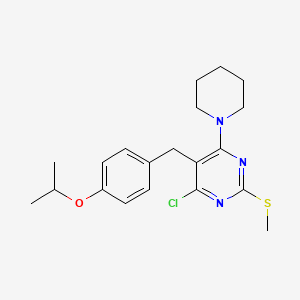

![molecular formula C16H13FN2OS2 B4578700 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4578700.png)

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide

Overview

Description

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide is a compound of interest in various scientific studies due to its structural uniqueness and potential applications. Although specific research directly naming this compound was not found, the studies on related compounds provide insights into its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step chemical reactions, starting from simple precursors to achieve the desired molecular architecture. Techniques such as nucleophilic substitution, condensation reactions, and cyclization are common. For example, the synthesis of related compounds like N-substituted pyrazoline derivatives has been achieved through reactions involving chalcones and semicarbazide or thiosemicarbazide, indicating a possible pathway for synthesizing N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide by adapting these methods with appropriate precursors and conditions (Jasinski et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide can be characterized using techniques like X-ray crystallography. These studies reveal the planarity of the molecule, orientation of substituents, and crystal packing, contributing to understanding the compound's reactivity and interactions (Kariuki et al., 2021).

Scientific Research Applications

Fluorescent Dyes Synthesis

Research has utilized thioamides as building blocks for synthesizing a variety of fluorescent dyes. These compounds, in DMSO solutions, exhibit fluorescence across a broad spectrum, with quantum yields ranging from 0.1 to 0.88. The dyes show potential for applications in material science due to their high emission efficiency and solvatochromism, indicating their emission originates from intramolecular charge transfer excited states (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Metabolism and Pharmacokinetics

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) is an orexin receptor antagonist studied for its metabolism and pharmacokinetics. The compound is almost completely eliminated over a 9-day period, primarily via feces, indicating its potential for treating insomnia with minimal urinary excretion (Renzulli et al., 2011).

Receptor Antagonism in Binge Eating

In a model of binge eating in rats, SB-649868, serving as a dual orexin receptor antagonist, demonstrated a significant reduction in compulsive food consumption without affecting standard food intake. This finding suggests the involvement of orexin receptors in binge eating behaviors and the potential of orexin receptor antagonists as a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Activity

A series of compounds with the thiazol structure have been evaluated for their anticancer activity against various cancer cell lines. These studies have shown that specific derivatives exhibit moderate to excellent anticancer activity, highlighting the therapeutic potential of thiazol derivatives in cancer treatment (Ravinaik et al., 2021).

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c1-9-3-8-13(21-9)15(20)19-16-18-14(10(2)22-16)11-4-6-12(17)7-5-11/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPUXJOFHTXKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=NC(=C(S2)C)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

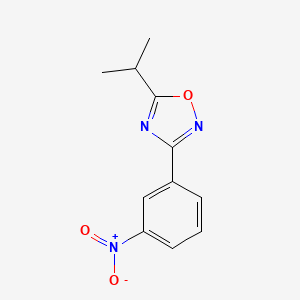

![N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4578622.png)

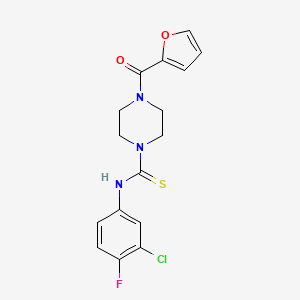

![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B4578630.png)

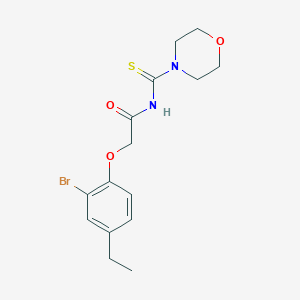

![N-[2-(1-azepanylcarbonyl)-4-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B4578646.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B4578652.png)

![4-({[4-allyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4578657.png)

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4578725.png)

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)